2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
This compound features a biphenyl core linked to an acetamide moiety, with a 3-methyl-1,2,4-oxadiazole substituent on the methylene group of the acetamide. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-20-18(23-21-13)12-19-17(22)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODGTQKZJQSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Antioxidant Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study on related oxadiazole derivatives showed that they effectively reduce reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative damage .
Anti-inflammatory Effects
The biological activity of the compound has been linked to its potential as an anti-inflammatory agent. In vitro assays demonstrated that derivatives of oxadiazole significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The IC50 values for COX inhibition were found to be lower than those of standard anti-inflammatory drugs like Meloxicam .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-[Biphenyl]-N-Oxadiazole | ND | 160.2 |
| Meloxicam | 83.7 | 59.2 |
ND = Not Detectable
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it exhibits bactericidal effects against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that the compound can effectively inhibit bacterial growth at low concentrations .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
- Scavenging Free Radicals : The oxadiazole moiety contributes to the scavenging ability against reactive species.
- Disruption of Bacterial Cell Walls : Its lipophilic nature allows it to penetrate bacterial membranes and disrupt their integrity.
Case Studies
Several case studies have explored the efficacy of this compound in various biological assays:
- Study on Oxidative Stress : A study demonstrated that treatment with oxadiazole derivatives reduced oxidative stress markers in human cell lines by over 40% compared to untreated controls .
- Anti-inflammatory Assays : In vivo studies using animal models showed significant reduction in paw edema when treated with the compound compared to control groups .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited MIC values lower than traditional antibiotics, suggesting its potential as an effective antimicrobial agent .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3-methyl-1,2,4-oxadiazole group distinguishes it from analogs with bulkier substituents (e.g., quinazoline in ) or charged moieties (e.g., acetimidamide in Compound 9).
- The absence of sulfonyl or sulfanyl groups (cf. ) may reduce metabolic instability or off-target interactions.
Physicochemical Properties
- Lipophilicity : The biphenyl core and methyl-oxadiazole likely confer moderate logP values (~3.5–4.0), comparable to Compound 9 (logP ~3.8 estimated). This contrasts with polar analogs like the indole-sulfanyl derivative (), which may exhibit lower membrane permeability .
- Thermal Stability : The biphenyl-oxadiazole scaffold is thermally robust, as evidenced by Compound 9’s high melting point (292–294°C) .
- Solubility : The acetamide linkage may improve aqueous solubility relative to ester or thioether analogs (e.g., ).
Discussion on Pharmacological Implications
The target compound’s structural simplicity relative to quinazoline-based derivatives () may favor synthetic accessibility and pharmacokinetic optimization. However, its lack of ionizable groups (vs. sulfonamides in ) could limit solubility in physiological conditions. Future studies should prioritize:
Enzyme inhibition assays (e.g., kinases, proteases) to validate computational predictions.
Comparative ADMET profiling against analogs like Compound 9 to assess advantages in bioavailability.
Crystallographic studies to elucidate binding modes with therapeutic targets.
Q & A
Q. Optimization Strategies :
- Vary reflux time (e.g., 4–6 hours) and temperature (150°C) to maximize yield.
- Test alternative catalysts (e.g., triethylamine) to reduce side reactions ().
How can researchers resolve discrepancies in reported biological activities across studies?
Answer:
Inconsistencies may arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardization : Use identical cell lines (e.g., HeLa or MCF-7) and concentrations (10–100 µM) ().
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) ().
- Positive Controls : Compare with established inhibitors (e.g., doxorubicin) to calibrate activity ().
Data Analysis : Perform dose-response curves and statistical validation (e.g., IC50 calculations) to ensure reproducibility.
What advanced analytical techniques are critical for structural confirmation?
Answer:
| Technique | Application | Example Parameters |
|---|---|---|
| FT-IR | Functional group identification | C=O stretch at ~1650 cm⁻¹ |
| NMR | Proton environment mapping | ¹H NMR (DMSO-d6, 400 MHz) |
| Mass Spec | Molecular weight confirmation | ESI-MS m/z: [M+H]+ calculated |
| XRD | Crystallinity assessment | Single-crystal analysis |
These methods ensure structural fidelity and purity ().
How can aqueous solubility be improved for biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity ().
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the oxadiazole ring ().
- Salt Formation : Prepare hydrochloride salts via acid-base reactions ().
Validation : Measure solubility via shake-flask method and confirm stability in PBS (pH 7.4).
How to design SAR studies targeting the biphenyl and oxadiazole moieties?
Answer:
- Analog Synthesis : Replace biphenyl with naphthyl or heteroaromatic groups ().
- Oxadiazole Modifications : Substitute methyl with electron-withdrawing groups (e.g., Cl, NO2) ().
- Bioassays : Test analogs in antiproliferative or enzyme inhibition assays ().
Computational Support : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins ().
What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent contact ().
- Ventilation : Use fume hoods during synthesis to avoid inhalation ().
- Waste Disposal : Neutralize acidic/basic byproducts before disposal ().
Emergency Measures : For skin exposure, rinse with soap/water; for ingestion, seek medical attention ().
How to validate compound stability under storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
